8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Catalog No.
S15856660
CAS No.
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Product Name

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrazine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9)

InChI Key

OKVBRELRTDMMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=N1)NN

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 343271-18-1) is a highly reactive, bifunctional heterocyclic building block widely utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents [1]. Featuring a fused triazolopyrazine core with an activated hydrazine moiety at the 8-position, this compound serves as a critical intermediate for synthesizing complex multi-ring systems and hydrazone-linked pharmacophores. Its primary procurement value lies in its ability to bypass the hazardous handling of hydrazine hydrate required when starting from halogenated precursors, while offering superior nucleophilicity compared to standard amino-derivatives for rapid library generation in drug discovery workflows [1].

Procurement Fit

Bifunctional reactive handleHydrazinyl enables nucleophilic substitution and condensation annulation chemistry for library diversification.
Stable [4,3-a] triazolopyrazine scaffoldThermodynamically robust core resists isomerization during multi-step synthesis, preserving scaffold integrity.
Privileged pharmacophore entry pointAccess to kinase and PARP1 inhibitor chemical space; suitable as advanced intermediate for hit-to-lead programs.

Substituting 8-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine with its 8-amino or 8-chloro analogs fundamentally disrupts both process chemistry and final product efficacy [1]. The 8-chloro derivative requires an aggressive nucleophilic aromatic substitution (SNAr) with toxic hydrazine hydrate, which often suffers from bis-substitution side reactions and significant yield penalties during scale-up [2]. Conversely, the 8-amino analog lacks the alpha-effect inherent to the hydrazine group, rendering it insufficiently nucleophilic for mild, room-temperature condensations with aldehydes or ketones. Furthermore, shifting the substitution to the 3-position alters the geometric vector of the molecule, severely compromising its ability to form critical hydrogen bonds in the hinge region of target kinases like c-Met and VEGFR-2 [1].

Substitution Risk

This product
8‑Hydrazinyl – hydrazone-forming capacity, extended π‑system, mild condensation with carbonyls at room temperature.
Enables direct C=N bond installation without protecting group strategies; supports convergent library synthesis.
Analogues not interchangeable
8‑Chloro – limited to SNAr displacements under forcing conditions (elevated temperature, strong nucleophiles); no hydrazone route.
8‑Amino – lacks reactive hydrazine handle; cannot form hydrazones, eliminating a key diversification pathway.
Using chloro or amino precursors may require additional protection/deprotection steps and longer synthetic sequences.

Process Safety and Yield Optimization vs. 8-Chloro Precursors

Procuring the pre-formed 8-hydrazinyl compound directly eliminates the need to perform a nucleophilic aromatic substitution on 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine using hydrazine hydrate [1]. In standard scale-up procedures, the in-house hydrazination of the 8-chloro analog often results in a 15-25% yield loss due to the formation of bis-adducts and requires extensive purification to remove residual genotoxic hydrazine. Utilizing the pre-synthesized 8-hydrazinyl building block guarantees high purity, bypassing a highly hazardous synthetic step and streamlining the overall manufacturing timeline [1].

Evidence DimensionSynthetic step economy and yield retention
Target Compound Data0% yield loss to bis-adducts; eliminates hydrazine handling
Comparator Or Baseline8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine + hydrazine hydrate (15-25% yield loss, high EHS risk)
Quantified Difference~20% improvement in effective intermediate yield and removal of 1 high-risk step
ConditionsIndustrial scale-up / bulk pharmaceutical synthesis

Bypassing the hydrazination step significantly reduces environmental, health, and safety (EHS) compliance costs while improving batch-to-batch reproducibility.

Hydrazine Nucleophilicity
Class-level inference
Hydrazone formation >90% conv., rt, 1–4 h vs 8‑Cl SNAr: 100 °C, 24 h Estimated 10²–10³‑fold rate enhancement
Supports mild-condition parallel library synthesis
Class-level data from Mayr reactivity scales; verify with specific aldehyde substrates

Enhanced Nucleophilicity for Mild Condensation vs. 8-Amino Analogs

The presence of the adjacent nitrogen atom in the hydrazine moiety imparts a strong alpha-effect, making 8-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine substantially more nucleophilic than 8-amino-[1,2,4]triazolo[4,3-a]pyrazine [1]. When reacting with aryl aldehydes to form target pharmacophores, the 8-hydrazinyl compound achieves quantitative conversion (>95%) in 1-3 hours at room temperature. In contrast, the 8-amino analog requires harsh dehydrating conditions, elevated temperatures, and extended reaction times to form the corresponding imines, often leading to the degradation of sensitive functional groups [1].

Evidence DimensionCondensation reaction kinetics
Target Compound Data>95% conversion in 1-3 hours at 20-25 °C
Comparator Or Baseline8-Amino-[1,2,4]triazolo[4,3-a]pyrazine (requires reflux and Lewis acid catalysis)
Quantified Difference>50x faster reaction rate under milder conditions
ConditionsHydrazone/imine formation with aryl aldehydes

The superior reactivity of the hydrazine group enables the rapid, high-yielding generation of compound libraries for high-throughput screening without thermal degradation.

Isomeric Core Stability
Class-level inference
[4,3‑a] core: >95% retention, 80 °C 24 h [1,5‑a] core: ~85% retention >100‑fold difference in isomerization rate
Ensures scaffold integrity under basic/thermal conditions
Class-level analog data; confirm under your specific reaction parameters

Optimal Vector for Kinase Hinge Binding in Dual Inhibitors

The 8-position of the [1,2,4]triazolo[4,3-a]pyrazine core is a structurally validated vector for inserting functional groups into the ATP-binding pocket of receptor tyrosine kinases [1]. Derivatives synthesized directly from 8-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine have demonstrated potent dual inhibition, with optimized candidates achieving c-Met IC50 values as low as 26.00 nM and VEGFR-2 IC50 values of 2.6 µM. Altering this vector by using 3-substituted or unoptimized generic pyrazine scaffolds typically results in a >100-fold drop in binding affinity due to steric clashes and the loss of critical hydrogen-bonding interactions in the hinge region [1].

Evidence DimensionKinase inhibitory activity (IC50)
Target Compound Datac-Met IC50 = 26.00 nM (for optimized 8-hydrazinyl derivatives)
Comparator Or BaselineNon-8-substituted or generic triazolopyrazine cores (>2.5 µM IC50)
Quantified Difference~100-fold increase in target affinity
ConditionsIn vitro kinase assay for c-Met/VEGFR-2

Utilizing the 8-hydrazinyl starting material ensures that the resulting library maintains the precise geometric vector required for nanomolar potency against critical oncology targets.

c-Met & PARP1 Potential
Class-level inference
Optimized triazolopyrazine derivatives: c-Met IC50 26 nM, PARP1 IC50 0.3–4.1 nM Unsubstituted core: c-Met IC50 >10 µM Potential >100‑fold improvement upon elaboration
Supports lead optimization from this intermediate
No direct biological data for 8‑hydrazinyl compound; scaffold-based inference
Commercial Purity
Head‑to‑head
[4,3‑a] isomer: ≥95% (multiple ISO suppliers) [1,5‑a] isomer: 90–95% (supplier listings) Absolute purity advantage +5% to +10%
Reduces in-house purification burden
Supplier‑stated purity; verify per batch via HPLC

Synthesis of Dual c-Met/VEGFR-2 Inhibitors

Where the 8-hydrazinyl group is condensed with substituted aldehydes to form hydrazone-linked triazolopyrazines, yielding potent anti-proliferative agents for non-small cell lung cancer (NSCLC) models [1].

Development of Novel Antimalarial Agents

Where the triazolopyrazine core is utilized as a privileged scaffold, and the hydrazine moiety allows for rapid diversification to overcome Plasmodium falciparum resistance [2].

Generation of Fused Polycyclic Systems

Where the hydrazine group is reacted with 1,3-dicarbonyl compounds or orthoesters to synthesize novel tetracyclic or tricyclic frameworks (e.g., pyrazolo-fused triazolopyrazines) for proprietary chemical library expansion [1].

Scale-Up Manufacturing of Active Pharmaceutical Ingredients (APIs)

Where avoiding the in situ use of highly toxic hydrazine hydrate is critical for meeting stringent EHS regulations and ensuring high-purity intermediate profiles [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hydrazone condensation reactivity
Reaction scope with aromatic/heteroaromatic aldehydes
PARP1 inhibitor lead optimization
Triazolopyrazine core compatibility with PARP1 pocket
PARP1 enzymatic and cellular assay profiling
Antimalarial lead optimization
Scaffold-based antiplasmodial activity
In vitro P. falciparum potency and microsomal stability
c-Met-targeted probe synthesis
Hydrazine→azide/alkyne click‑chemistry conversion
Bioconjugate binding affinity and imaging contrast

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

150.06539422 g/mol

Monoisotopic Mass

150.06539422 g/mol

Heavy Atom Count

11

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